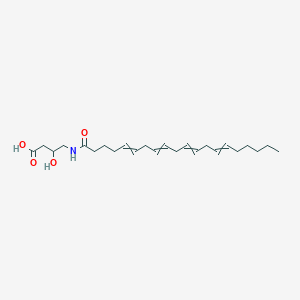

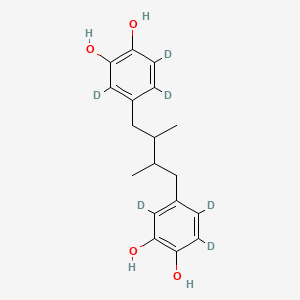

![molecular formula C33H64NO10P B585287 [(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 117746-89-1](/img/structure/B585287.png)

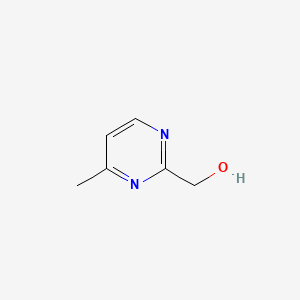

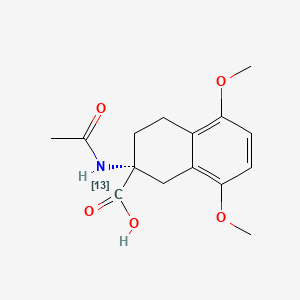

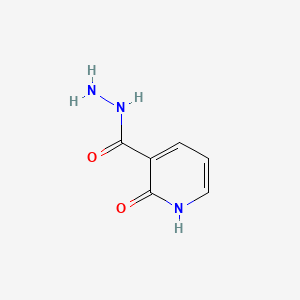

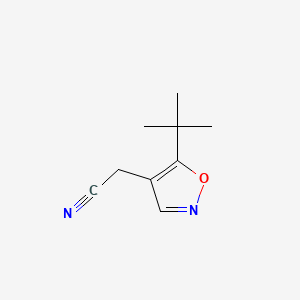

[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : Paz-PC is synthesized through the oxidation of low-density lipoprotein particles. The process involves isolating and purifying phosphatidylcholine species from oxidized low-density lipoprotein, which contain a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position .

Industrial Production Methods: : The industrial production of Paz-PC involves large-scale oxidation of low-density lipoprotein particles, followed by isolation and purification of the desired phosphatidylcholine species. The process requires precise control of reaction conditions to ensure the formation of the specific oxidized short-chain fatty acid remnant at the sn-2 position .

Chemical Reactions Analysis

Types of Reactions: : Paz-PC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for understanding its behavior and interactions in biological systems .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various oxidized phosphatidylcholine species, which play significant roles in biological processes such as atherosclerosis and inflammation .

Scientific Research Applications

Paz-PC has numerous scientific research applications, including:

Chemistry: Studying the chemical properties and reactions of oxidized phosphatidylcholine species

Biology: Investigating the role of oxidized low-density lipoprotein in cellular processes and diseases

Medicine: Exploring the involvement of Paz-PC in atherosclerosis and other cardiovascular diseases

Industry: Developing diagnostic tools and therapeutic agents targeting oxidized low-density lipoprotein

Mechanism of Action

Paz-PC exerts its effects through interactions with specific molecular targets and pathways. It is recognized by macrophage scavenger receptors, such as CD36, which mediate the uptake of oxidized low-density lipoprotein particles. This interaction leads to the formation of foam cells, a key event in the development of atherosclerosis . The underlying mechanism involves the activation of signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor 7 (IRF7), which contribute to the pro-inflammatory and pro-atherogenic effects of Paz-PC .

Comparison with Similar Compounds

Paz-PC is unique among oxidized phosphatidylcholine species due to its specific structure and biological effects. Similar compounds include:

1-Palmitoyl-2-Arachidonoyl-sn-glycero-3-phosphocholine: Another oxidized phosphatidylcholine species with different fatty acid remnants.

1-Palmitoyl-2-Linoleoyl-sn-glycero-3-phosphocholine: Contains a linoleic acid remnant at the sn-2 position.

1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphocholine: Contains an oleic acid remnant at the sn-2 position.

Paz-PC’s uniqueness lies in its specific oxidized short-chain fatty acid remnant, which contributes to its distinct biological activities and roles in disease processes .

Properties

IUPAC Name |

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQQYDSARXURNG-SSEXGKCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64NO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922533 |

Source

|

| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117746-89-1 |

Source

|

| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.